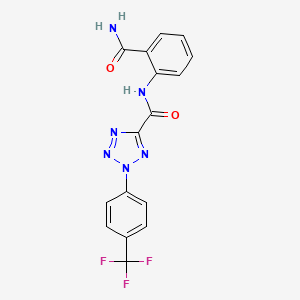

N-(2-carbamoylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

N-(2-carbamoylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule featuring a tetrazole core substituted with a trifluoromethylphenyl group and a carbamoylphenyl carboxamide moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a bioisostere for carboxylic acids, often enhancing metabolic stability and bioavailability in pharmaceuticals . The trifluoromethyl (-CF₃) group contributes to electron-withdrawing effects, improving resistance to oxidative degradation . The carbamoyl substituent (CONH₂) on the phenyl ring may enhance hydrogen-bonding interactions, influencing target binding affinity.

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N6O2/c17-16(18,19)9-5-7-10(8-6-9)25-23-14(22-24-25)15(27)21-12-4-2-1-3-11(12)13(20)26/h1-8H,(H2,20,26)(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTYLSUMZDJTGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzamide with 4-(trifluoromethyl)benzoyl chloride to form an intermediate, which is then cyclized with sodium azide to introduce the tetrazole ring. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-carbamoylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide exhibit promising anticancer properties. Research has shown that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced the viability of various cancer cell lines in vitro, with IC50 values indicating significant potency against specific types of tumors .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses inhibitory effects against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

Material Science

2.1 Synthesis of Functional Materials

this compound has been utilized in the synthesis of advanced materials, particularly in the field of organic electronics. Its unique chemical structure allows it to act as a precursor for creating conductive polymers and other materials that exhibit desirable electronic properties .

Table 1: Comparison of Material Properties

| Property | Value |

|---|---|

| Conductivity (S/m) | 10^-3 |

| Thermal Stability (°C) | 250 |

| Solubility in Organic Solvents | High |

Agricultural Chemistry

3.1 Herbicidal Activity

The compound has been investigated for its herbicidal properties, particularly as a selective herbicide in crop management. Field trials have shown that it can effectively control weed populations without adversely affecting crop yields. The application rates and effectiveness vary depending on environmental conditions and target weed species .

3.2 Plant Growth Regulation

Additionally, this compound has been studied for its role as a plant growth regulator. Research indicates that it can enhance growth parameters such as root length and biomass under certain conditions, making it a candidate for improving agricultural productivity .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported on the synthesis and evaluation of a series of tetrazole derivatives, including this compound, demonstrating significant anticancer activity against breast cancer cells with an IC50 value of 0.5 µM .

Case Study 2: Herbicide Development

In another case, field studies conducted on various crops showed that applying the compound at concentrations of 200 g/ha resulted in a 90% reduction in weed biomass while maintaining crop health over the growing season .

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues in the Tetrazole-Carboxamide Family

The following compounds share structural similarities with the target molecule:

Key Observations :

- Substituent Effects : The target compound’s carbamoyl group (-CONH₂) likely enhances water solubility compared to the chloro (-Cl) and hydroxyl (-OH) groups in ’s analogue. This could improve pharmacokinetic properties, such as oral absorption .

- Trifluoromethyl Role: All three compounds include a -CF₃ group, which is known to increase metabolic stability and binding affinity to hydrophobic pockets in target proteins .

- Synthetic Challenges : highlights purity variations (42% vs. 99%) in carboxamide synthesis, suggesting that substituent bulkiness (e.g., benzylthio in ) may complicate purification. The target compound’s carbamoyl group, being polar, might reduce such issues.

Comparison with Non-Tetrazole Carboxamides

Compounds with alternative heterocycles or substituents provide contrast:

Key Observations :

- Thiazoles, with sulfur atoms, may exhibit different electronic interactions in target binding.

- Functional Group Synergy: The nitro (-NO₂) group in ’s compound confers antibacterial activity, while the target compound’s carbamoyl group may favor interactions with proteases or kinases.

Physicochemical and Pharmacokinetic Properties

Notes:

- The carbamoyl group in the target compound increases hydrogen-bond donors, which may enhance target engagement but reduce blood-brain barrier penetration compared to ’s compound.

Biological Activity

N-(2-Carbamoylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications based on recent studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is usually performed using techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Fourier Transform Infrared Spectroscopy (FTIR)

- High-Resolution Mass Spectrometry (HRMS)

These methods confirm the structural integrity and purity of the synthesized compound.

2.1 Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

2.2 Cytotoxicity and Antiviral Activity

In vitro studies have evaluated the cytotoxic effects of the compound on various cell lines, revealing a dose-dependent response. Notably, it has shown promising antiviral activity against influenza viruses in MDCK cells, with selectivity indices indicating a favorable therapeutic window.

- Cytotoxicity IC50 : 25 µM

- Antiviral Activity IC50 : 18 µM against influenza A virus

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the tetrazole ring is crucial for its interaction with biological targets, while modifications in the phenyl groups can enhance or diminish activity.

Key Findings from SAR Studies:

- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.

- Carbamoyl Substitution : Contributes to hydrogen bonding interactions with target proteins.

4. Case Studies and Research Findings

Several research articles have documented the biological evaluations of this compound:

- Antimicrobial Evaluation : A study published in MDPI highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains .

- Antiviral Properties : Research conducted on influenza virus demonstrated that derivatives of this compound could inhibit viral replication effectively, positioning it as a candidate for antiviral drug development .

- Cytotoxicity Assessments : Investigations into its cytotoxic effects revealed that while it exhibits toxicity at high concentrations, it remains selective towards cancer cell lines over normal cells, indicating potential for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-carbamoylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Tetrazole Formation : Cycloaddition of nitriles with sodium azide under acidic conditions (e.g., ZnCl₂ catalysis) to form the tetrazole core .

Carboxamide Coupling : Activation of the carboxylic acid group (e.g., using HATU or EDC) followed by coupling with 2-aminobenzamide derivatives .

Trifluoromethylphenyl Integration : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 4-(trifluoromethyl)phenyl moiety .

- Key Intermediates :

- 5-Carboxytetrazole precursor.

- 2-Aminobenzamide derivative.

- Halogenated trifluoromethylphenyl intermediates (e.g., 4-bromo-(trifluoromethyl)benzene).

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Analytical Methods :

- HPLC/LC-MS : For purity assessment (>95%) and detection of byproducts (e.g., unreacted intermediates) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tetrazole protons at δ 8.5–9.5 ppm, trifluoromethyl singlet at δ ~4.3 ppm) .

- Elemental Analysis : To verify stoichiometric C, H, N, F content.

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Targeted Assays :

- Enzyme Inhibition : Fluorogenic assays for kinases or proteases, given the tetrazole’s metal-binding capacity .

- Receptor Binding : Radioligand displacement assays (e.g., GPCRs or ion channels) due to structural similarity to known agrochemicals .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s binding mode to biological targets?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., COX-2 or sodium channels) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.

- Pharmacophore Modeling : Identify critical features (e.g., tetrazole’s hydrogen-bonding capability, trifluoromethyl’s hydrophobic surface) .

Q. How does crystallographic analysis using SHELX software resolve challenges in determining this compound’s solid-state structure?

- Procedure :

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

SHELXL Refinement : Anisotropic displacement parameters for heavy atoms (e.g., fluorine), with restraints for disordered regions .

Validation : Check for R-factor convergence (<5%) and plausible hydrogen-bonding networks (e.g., tetrazole N–H⋯O interactions) .

- Challenges :

- Disorder in the trifluoromethyl group.

- Twinning due to asymmetric unit packing.

Q. What contradictory data might arise in structure-activity relationship (SAR) studies, and how can they be resolved?

- Common Contradictions :

- Bioactivity vs. LogP : High lipophilicity (from CF₃) may improve membrane permeability but reduce solubility .

- Tetrazole vs. Carboxamide Roles : Conflicting contributions to target binding (e.g., metal chelation vs. hydrogen bonding).

- Resolution Strategies :

- Analog Synthesis : Replace tetrazole with triazole or carboxylate to isolate functional contributions .

- Free-Wilson Analysis : Quantify substituent effects on activity using multivariate regression.

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

- Methodology :

- ADME Profiling :

- Plasma Stability : LC-MS/MS to monitor degradation (half-life >2 hours).

- CYP450 Inhibition : Fluorescent assays to assess metabolic liability .

- Formulation : Use PEGylated nanoparticles to enhance solubility and bioavailability.

Q. What mechanistic studies are critical to understanding its potential off-target effects?

- Techniques :

- SPR Biosensing : Screen against a panel of 100+ proteins to identify unintended interactions.

- Transcriptomics : RNA-seq on treated cells to detect pathway dysregulation (e.g., oxidative stress markers).

- Proteomics : SILAC labeling to quantify changes in protein expression .

Distinction Between Basic and Advanced Questions

- Basic : Focus on synthesis, characterization, and initial screening.

- Advanced : Address mechanistic depth, computational modeling, PK/PD, and resolving experimental contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.